Remimazolam

Pharmacokinetics Drug Metabolism Benzodiazepine Clearance

Remimazolam is an ultra-short-acting benzodiazepine 'soft drug' with organ-independent clearance via ubiquitous tissue esterases, bypassing CYP450 hepatic metabolism. Context-sensitive half-life: ~7–8 min after 2-h infusion. Meta-analyses demonstrate 75% lower respiratory depression odds (OR 0.25) and 70% lower hypotension odds (OR 0.30) vs propofol, with faster onset (1.5 vs 3.1 min) and recovery (3.9 vs 6.1 min) vs midazolam. Ideal for procedural sedation workflows requiring high throughput, hemodynamic stability, and opioid-sparing strategies. Procure ≥98% purity reference standard for R&D and analytical applications.

Molecular Formula C21H19BrN4O2
Molecular Weight 439.3 g/mol
CAS No. 308242-62-8
Cat. No. B1679269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemimazolam
CAS308242-62-8
SynonymsCNS 7056
methyl 3-(8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo(1,2-a)(1,4)benzodiazepin-4-yl)propanoate
ONO 2745
ONO-2745
ONO2745
remimazolam
Molecular FormulaC21H19BrN4O2
Molecular Weight439.3 g/mol
Structural Identifiers
SMILESCC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4
InChIInChI=1S/C21H19BrN4O2/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21/h3-6,8,10-12,17H,7,9H2,1-2H3/t17-/m0/s1
InChIKeyCYHWMBVXXDIZNZ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Remimazolam (CAS 308242-62-8) as an Ultra-Short-Acting Benzodiazepine for Procedural Sedation


Remimazolam is an ultra-short-acting benzodiazepine that binds to the benzodiazepine site of the GABA-A receptor to produce sedation, anxiolysis, and amnesia [1]. It is designed as a 'soft drug' with a methyl-propionate ester side chain that serves as the target for rapid hydrolysis by tissue esterases, primarily carboxylesterase 1A, to an inactive carboxylic acid metabolite (CNS7054) [2]. This structural feature confers organ-independent metabolism, bypassing cytochrome P450-dependent hepatic pathways, and results in a context-sensitive half-life of approximately 7-8 minutes following a 2-hour infusion in adults [3]. Remimazolam is approved by the FDA and EMA for induction and maintenance of procedural sedation in adults undergoing procedures lasting 30 minutes or less [4].

Why Remimazolam (CAS 308242-62-8) Cannot Be Substituted with Generic Midazolam or Propofol


Remimazolam possesses a unique metabolic pathway mediated by ubiquitous tissue esterases rather than hepatic cytochrome P450 enzymes, enabling organ-independent clearance that is fundamentally distinct from both midazolam (CYP3A4-dependent) and propofol (glucuronidation/sulfation) [1]. This metabolic distinction translates into clinically meaningful differences in pharmacodynamic recovery profiles, hemodynamic stability, and respiratory safety that preclude simple substitution. A meta-analysis of 13 RCTs with 1,765 patients demonstrated that remimazolam reduced the odds of respiratory depression by 75% (OR 0.25; 95% CI 0.17–0.39) and hypotension by 70% (OR 0.30; 95% CI 0.21–0.42) compared to propofol [2]. Compared to midazolam, remimazolam reduces time to sedation onset by approximately 50% and recovery time by 35-60% in randomized controlled settings [3].

Remimazolam (CAS 308242-62-8) Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis


Organ-Independent Metabolism via Tissue Esterases: A Unique Metabolic Clearance Mechanism Differentiating Remimazolam from Midazolam

Remimazolam undergoes organ-independent metabolism via rapid hydrolysis by tissue esterases (predominantly carboxylesterase 1A) to the inactive metabolite CNS7054, bypassing cytochrome P450-dependent hepatic pathways [1]. In contrast, midazolam is primarily metabolized by hepatic CYP3A4, producing the active metabolite 1-hydroxymidazolam, which retains pharmacological activity and can accumulate in patients with hepatic impairment [2]. Phase I pharmacokinetic trials demonstrate that remimazolam has a systemic clearance approximately three times faster than midazolam, with a half-life of 8-10 minutes versus 1.5-2.5 hours for midazolam [3]. The carboxylic acid metabolite CNS7054 exhibits 300-410 times lower affinity for the GABA-A receptor compared to the parent compound, ensuring minimal residual pharmacodynamic effect after metabolism [4].

Pharmacokinetics Drug Metabolism Benzodiazepine Clearance

Faster Sedation Onset and Recovery: Remimazolam vs Midazolam in Randomized Controlled Trials

In a prospective randomized controlled trial of 56 patients undergoing ultrasound-guided spinal anesthesia, remimazolam (0.1 mg/kg bolus, 0.5-1.0 mg/kg/h infusion) demonstrated significantly shorter sedation onset time and recovery time compared to midazolam (0.07 mg/kg bolus, 0.05-0.1 mg/kg/h infusion) [1]. The median sedation onset time was 1.5 (IQR 1.0-2.0) minutes for remimazolam versus 3.1 (IQR 2.8-5.0) minutes for midazolam (P < 0.001) [1]. Median recovery time from RASS -4 to -1 was 3.9 (IQR 3.0-5.2) minutes for remimazolam versus 6.1 (IQR 3.1-10.0) minutes for midazolam (P = 0.0016) [1]. A post hoc integrated analysis of three phase 3 trials in colonoscopy and bronchoscopy patients confirmed faster time to procedure start (median 3 min vs 8 min for on-label midazolam) and faster recovery to full alertness (median 6 min vs 14 min for real-world midazolam) [2].

Procedural Sedation Recovery Time Clinical Efficacy

Reduced Hypotension and Respiratory Depression: Remimazolam vs Propofol in Procedural Sedation

A meta-analysis of 13 randomized controlled trials comprising 1,765 patients undergoing gynecological procedures (remimazolam: n=1,026; propofol: n=739) evaluated the comparative safety profiles of remimazolam and propofol [1]. The overall incidence of adverse events was significantly lower with remimazolam [1]. Remimazolam was associated with a 75% lower risk of respiratory depression (OR 0.25; 95% CI 0.17-0.39; P < 0.00001) and a 70% lower risk of hypotension (OR 0.30; 95% CI 0.21-0.42; P < 0.00001) compared to propofol [1]. A separate study comparing remimazolam (13.0%) versus propofol (42.9%) reported incidences of hypotension and respiratory depression (1.1% vs 6.9%) that were significantly lower for remimazolam [2]. However, a 2025 randomized trial using continuous capnography monitoring found comparable respiratory depression episodes between groups (median 2 [IQR 1-3] vs 2 [IQR 1-5], P=0.44), while confirming more frequent hypotensive episodes with propofol [3].

Hemodynamic Stability Respiratory Safety Adverse Events

Reduced Fentanyl Requirement: Remimazolam vs Midazolam in Procedural Analgesia Combination

In a post hoc integrated analysis of three randomized phase 3 clinical trials comparing remimazolam to midazolam for procedural sedation in colonoscopy and bronchoscopy, patients treated with remimazolam required significantly less fentanyl for analgesia [1]. The mean fentanyl dose in the remimazolam group was 78.2 ± 28.4 µg, compared to 113.6 ± 60.1 µg in the real-world midazolam group and 92.5 ± 40.0 µg in the on-label midazolam group [1]. This represents a 31% reduction in opioid requirement compared to real-world midazolam dosing and a 15% reduction compared to on-label midazolam dosing [1].

Opioid-Sparing Analgesia Combination Procedural Sedation

Delirium and Cognitive Safety: Remimazolam vs Non-Benzodiazepine Hypnotics

A systematic review and meta-analysis of 23 randomized controlled trials including 3,598 patients evaluated the association of remimazolam with postoperative cognitive function and delirium compared to non-benzodiazepine hypnotics including propofol [1]. The incidence of delirium was not significantly different between remimazolam and other sedatives in general anesthesia and sedation procedures (n=3,261; OR 1.2, 95% CI 0.76 to 1.91; P=0.38; I²=17%) [1]. Regarding cognitive function, remimazolam showed no difference compared to control in MMSE scores on postoperative day 1 (n=263; mean difference 0.60, 95% CI -1.46 to 2.66; P=0.57) or day 3 (n=163; mean difference 1.33, 95% CI -0.72 to 3.38; P=0.20) [1]. Notably, remimazolam exhibited superiority over control in MMSE scores on postoperative day 7 (n=247; mean difference 0.53, 95% CI 0.30 to 0.75; P < 0.0001; I²=28%) [1]. Multiple meta-analyses have confirmed that remimazolam does not increase the incidence of postoperative or ICU delirium compared with propofol or other sedative agents [2].

Postoperative Delirium Cognitive Function Neurotoxicity

Flumazenil Reversibility: A Unique Safety Advantage Over Propofol

Unlike propofol, which lacks a specific reversal agent and relies solely on spontaneous metabolism and redistribution for emergence, remimazolam is fully reversible with the benzodiazepine antagonist flumazenil [1]. This pharmacological property provides an additional layer of safety in cases of oversedation or unexpected adverse events [2]. Studies have demonstrated that routine flumazenil administration can significantly accelerate recovery from remimazolam general anesthesia, reducing post-anesthesia care unit (PACU) stay and time to eye opening and extubation [3]. Transitioning from propofol to remimazolam one hour before the end of surgery followed by flumazenil reversal reduced the duration of PACU stay without affecting the incidence of postoperative nausea and vomiting or quality of recovery [3].

Reversal Agent Flumazenil Safety Pharmacology

Remimazolam (CAS 308242-62-8) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Procedural Sedation in Patients with Hepatic or Renal Impairment

Remimazolam's organ-independent metabolism via tissue esterases, with a half-life of 37-53 minutes and a context-sensitive half-time of 7-8 minutes after a 2-hour infusion, makes it particularly suitable for patients with hepatic or renal dysfunction [1]. Unlike midazolam, which relies on CYP3A4-mediated hepatic metabolism and produces an active metabolite that can accumulate in liver disease, remimazolam's clearance is unaffected by organ impairment. The inactive metabolite CNS7054 has 300-410 times lower GABA-A receptor affinity, minimizing residual pharmacodynamic effects [2]. This metabolic profile enables predictable sedation in populations where alternative agents pose accumulation risks.

Sedation in Patients at High Risk for Hypotension and Cardiovascular Compromise

Based on meta-analysis evidence showing a 70% lower odds of hypotension (OR 0.30, 95% CI 0.21-0.42) compared to propofol, remimazolam is preferentially indicated for patients with cardiovascular instability or those undergoing procedures where hemodynamic fluctuations are undesirable [3]. In a comparative study, remimazolam was associated with a 13.0% incidence of hypotension versus 42.9% for propofol [4]. The reduced fentanyl requirement (31% reduction vs real-world midazolam) further supports use in populations where opioid-sparing strategies are beneficial for cardiovascular stability [5].

High-Throughput Endoscopy and Bronchoscopy Suites Requiring Rapid Patient Turnover

Remimazolam's significantly faster onset (median 1.5 min vs 3.1 min for midazolam, P < 0.001) and recovery (median 3.9 min vs 6.1 min for midazolam, P = 0.0016) enable more efficient procedural throughput [6]. Post hoc integrated phase 3 trial data confirmed time to procedure start of 3 minutes with remimazolam versus 8 minutes with on-label midazolam, and recovery to full alertness in 6 minutes versus 14 minutes with real-world midazolam [5]. These temporal advantages translate directly to increased daily procedure capacity and reduced post-procedure monitoring burden.

Sedation in Elderly Patients or Those at Risk for Postoperative Delirium

Despite belonging to the benzodiazepine class—which has historically been associated with increased delirium risk—remimazolam demonstrates a delirium incidence comparable to non-benzodiazepine hypnotics (OR 1.2, 95% CI 0.76-1.91, P=0.38) [7]. Moreover, remimazolam showed superior MMSE scores on postoperative day 7 (mean difference 0.53 points, 95% CI 0.30-0.75, P < 0.0001) compared to control agents, suggesting potential cognitive recovery advantages [7]. This evidence supports remimazolam as a preferred sedative in elderly surgical populations where delirium prevention is a clinical priority.

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